3-(4-Ethylphenoxy)propanoic acid
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Overview
Description
3-(4-Ethylphenoxy)propanoic acid is a compound with the CAS Number: 358351-16-3 . It has a molecular weight of 194.23 . The IUPAC name for this compound is this compound . The physical form of this compound is a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14O3/c1-2-9-3-5-10(6-4-9)14-8-7-11(12)13/h3-6H,2,7-8H2,1H3,(H,12,13) . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 194.23 .Scientific Research Applications
Renewable Building Block in Polymer Chemistry : 3-(4-Hydroxyphenyl)propanoic acid, a compound related to 3-(4-Ethylphenoxy)propanoic acid, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This approach is significant in developing sustainable alternatives to traditional phenol-derived materials in polymer chemistry (Trejo-Machin et al., 2017).
Polymer-Supported Systems for Catalytic Reactions : Poly(3,4-ethylenedioxythiophene) has been utilized to immobilize both metal particle catalysts and reagents for catalytic reactions. This development is pivotal in the field of catalysis, particularly in the hydrogenation of nitrophenol and electro-oxidation of methanol and other substances (Sivakumar & Phani, 2011).
Discovery of New Phenolic Compounds : Research on the tender leaves of Eucommia ulmoides Oliv. led to the discovery of new phenolic compounds structurally similar to this compound. These compounds have shown modest inhibitory activities in macrophage cells, suggesting potential anti-inflammatory applications (Ren et al., 2021).
Enzyme-Catalyzed Synthesis Applications : The enzyme-catalyzed synthesis of (R)- and (S)-3-hydroxy-3-(10-alkyl-10H-phenothiazin-3-yl)propanoic acids, starting from the racemic ethyl 3-hydroxy-3-(10-alkyl-10H-phenothiazin-3-yl)propanoates, demonstrates the potential of enzymatic procedures in producing highly enantiomerically enriched compounds (Brem et al., 2010).
Safety and Hazards
The safety information for 3-(4-Ethylphenoxy)propanoic acid includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Mechanism of Action
Target of Action
It is known that similar compounds, such as the profens, are a category of nonselective, nonsteroidal anti-inflammatory drugs (nsaids) . They reduce pain, body temperature in fever, signs of inflammation, and, in mice, slow the development of cancers .
Mode of Action
Profens, which are structurally similar, are known to have anti-inflammatory and analgesic activities . They are derivatives of 2-phenylpropanoic acid .
Biochemical Pathways
It is known that profens, which are structurally similar, are involved in the synthesis of prostaglandins and related compounds .
Pharmacokinetics
Profens, which are structurally similar, generally have moderately short initial half-lives of 2–5 hours although they have long terminal half-lives . The major exception is naproxen which has a half-life of about 15 hours .
Result of Action
It is known that profens, which are structurally similar, reduce pain, body temperature in fever, signs of inflammation, and, in mice, slow the development of cancers .
Action Environment
It is known that the storage temperature for this compound is room temperature .
Biochemical Analysis
Biochemical Properties
Phenylpropanoids, the family to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules . They can participate in a variety of biochemical reactions, often acting as substrates or inhibitors for enzymes involved in plant metabolism .
Cellular Effects
The cellular effects of 3-(4-Ethylphenoxy)propanoic acid are currently unknown. Related compounds have been shown to influence cell function. For example, 3-(4-Hydroxyphenyl)propionic acid, a microbial metabolite of dietary polyphenols, has been shown to suppress macrophage foam cell formation, a key event in the development of atherosclerosis .
Molecular Mechanism
Phenylpropanoids are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Phenylpropanoids are typically involved in various metabolic pathways in plants, including the phenylpropanoid pathway, which leads to the synthesis of a wide range of secondary metabolites .
Properties
IUPAC Name |
3-(4-ethylphenoxy)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-2-9-3-5-10(6-4-9)14-8-7-11(12)13/h3-6H,2,7-8H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIEODMMNMSIDTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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